

A Comparative Analysis of Nacubactam (FPI-1465) and Relebactam: Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FPI-1465	
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A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, in vitro and in vivo efficacy, and experimental evaluation of two next-generation diazabicyclooctane β-lactamase inhibitors.

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The production of β -lactamase enzymes, which inactivate β -lactamantibiotics, is a primary mechanism of resistance. To counter this, novel β -lactamase inhibitors have been developed. This guide provides a detailed comparative analysis of two such inhibitors: nacubactam (formerly **FPI-1465**) and relebactam. Both belong to the diazabicyclooctane (DBO) class but exhibit distinct mechanisms of action and antibacterial profiles.

Executive Summary

Nacubactam and relebactam are potent inhibitors of Ambler class A and C serine β -lactamases, crucial enzymes responsible for resistance to many penicillins, cephalosporins, and carbapenems. Relebactam functions primarily as a β -lactamase inhibitor, restoring the activity of its partner antibiotic, imipenem. In contrast, nacubactam possesses a unique dual-action mechanism: it not only inhibits β -lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2] [3][4] This "enhancer" effect potentiates the activity of its β -lactam partners, such as meropenem, cefepime, and aztreonam.[5]



Chemical and Physical Properties

A summary of the key chemical and physical properties of nacubactam and relebactam is presented below.

Property	Nacubactam (FPI-1465)	Relebactam
Chemical Formula	C ₉ H ₁₆ N ₄ O ₇ S[1][2]	C12H20N4O6S[6]
Molecular Weight	324.31 g/mol [2]	348.37 g/mol [6]
CAS Number	1452458-86-4[1][2]	1174018-99-5[6]
Chemical Structure	[(2S,5R)-2-(2- aminoethoxycarbamoyl)-7-oxo- 1,6-diazabicyclo[3.2.1]octan-6- yl] hydrogen sulfate[2]	[(1R,2S,5R)-7-oxo-2- [(piperidin-4-yl)carbamoyl]-1,6- diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Mechanism of Action

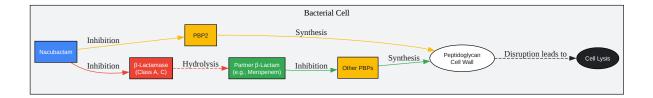
Nacubactam: A Dual-Action Inhibitor

Nacubactam's innovative dual mechanism of action provides a two-pronged attack against resistant Gram-negative bacteria.[1][3][4]

β-Lactamase Inhibition: Like other DBOs, nacubactam forms a covalent, slowly reversible acyl-enzyme intermediate with the active site serine of class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) β-lactamases. This incapacitates the enzyme, preventing it from hydrolyzing and inactivating the partner β-lactam antibiotic.[7]



PBP2 Inhibition: Uniquely among clinically advanced DBOs, nacubactam also binds to and inhibits Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the cell wall synthesis of Enterobacteriaceae.[1][5] This intrinsic antibacterial activity not only contributes directly to bacterial killing but also creates a synergistic "enhancer" effect with partner β-lactams that target other PBPs.[5]

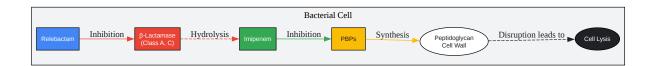


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Dual mechanism of action of Nacubactam.

Relebactam: A Focused β-Lactamase Inhibitor

Relebactam's primary role is to protect its partner antibiotic, imipenem, from degradation by key β -lactamases.[8] It is a potent inhibitor of class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) serine β -lactamases.[8] Similar to other DBOs, relebactam forms a stable, slowly reversible acyl-enzyme complex with the target enzyme. Unlike nacubactam, relebactam does not possess significant intrinsic antibacterial activity.



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Mechanism of action of Relebactam.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of nacubactam and relebactam in combination with their respective β -lactam partners against a range of β -lactamase-producing Gram-negative bacteria. Data are presented as MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).

Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β -Lactamase-Producing Enterobacteriaceae

Bacterial Class	β-Lactamase Produced	Meropenem MIC ₉₀ (μg/mL)	Meropenem/Nacub actam (1:1) MIC ₉₀ (μg/mL)
Class A	KPC	>32	1
Class A	ESBL	0.12	≤0.06
Class B	Metallo-β-lactamases (MBLs)	>32	8
Class C	AmpC	0.25	0.12
Class D	OXA-48-like	8	1

Table 2: In Vitro Activity of Imipenem/Relebactam against Imipenem-Nonsusceptible Gram-Negative Pathogens[9]



Organism	Imipenem MIC90 (μg/mL)	Imipenem/Relebact am (Relebactam at 4 μg/mL) MIC90 (μg/mL)	% Susceptible to Imipenem/Relebact am
Pseudomonas aeruginosa	>16	8	80.5%
Klebsiella pneumoniae	>16	2	74.1%
Enterobacter spp.	>16	1	100%

Comparative Enzyme Inhibition Kinetics

The potency of β -lactamase inhibitors is often characterized by their kinetic parameters, such as the second-order onset of acylation rate constant (k_2/K) and the off-rate constant (k_0/K).

Table 3: Kinetic Parameters for Inhibition of KPC-2 β-Lactamase

Inhibitor	k ₂ /K (M ⁻¹ S ⁻¹)	k_off (s ⁻¹)	Reference
Relebactam	24,750	0.0002	[10]
Nacubactam	Not explicitly stated in the provided results, but described as less favorable than avibactam for KPC-2.	Not explicitly stated in the provided results.	

In Vivo Efficacy

Both nacubactam and relebactam have demonstrated efficacy in murine infection models.

 Nacubactam: In combination with cefepime, nacubactam significantly reduced the bacterial load of CTX-M-15-positive Escherichia coli and KPC-positive Klebsiella pneumoniae in a neutropenic murine thigh infection model.[11] When combined with meropenem, it showed



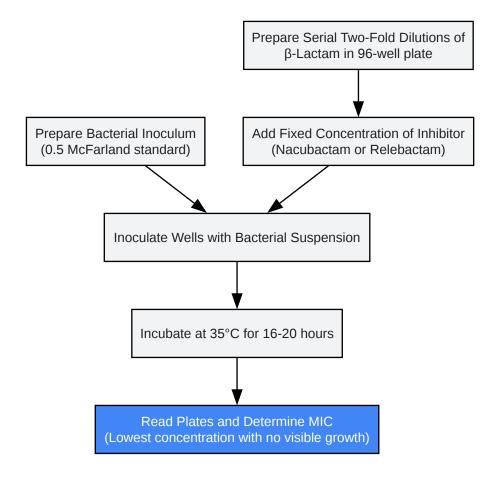
significant efficacy in a neutropenic murine complicated urinary tract infection model against 9 out of 10 Gram-negative isolates.[11]

 Relebactam: In combination with imipenem-cilastatin, relebactam was effective in murine models of disseminated and pulmonary infection caused by imipenem-resistant P. aeruginosa and K. pneumoniae.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[9]



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Workflow for MIC determination.



Materials:

- Bacterial isolate
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Antimicrobial agent (e.g., meropenem, imipenem)
- Inhibitor (nacubactam or relebactam)
- Sterile 96-well microtiter plates
- Spectrophotometer or McFarland turbidity standards
- Incubator

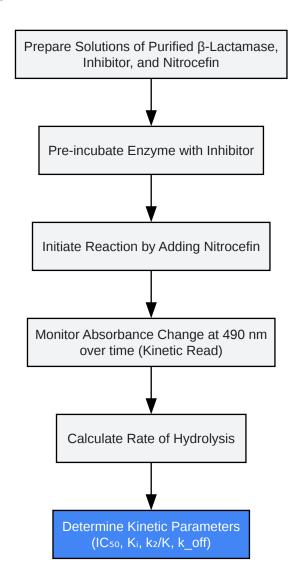
Procedure:

- Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Antibiotic Dilution: Prepare serial two-fold dilutions of the β -lactam antibiotic in CAMHB in the wells of a 96-well plate.
- Inhibitor Addition: Add a fixed concentration of the inhibitor (e.g., 4 μg/mL of relebactam or a 1:1 ratio for nacubactam combinations) to each well containing the antibiotic dilutions.
- Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Incubation: Incubate the plates at 35°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic in combination with the inhibitor that completely inhibits visible bacterial growth.



Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay measures the inhibitory activity of a compound against a purified β -lactamase enzyme using the chromogenic substrate nitrocefin.



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Workflow for β -lactamase inhibition assay.

Materials:

Purified β-lactamase enzyme (e.g., KPC-2, AmpC)



- Inhibitor (nacubactam or relebactam)
- Nitrocefin (chromogenic β-lactamase substrate)
- Assay buffer (e.g., phosphate buffer, pH 7.0)
- 96-well plate
- Spectrophotometer capable of kinetic measurements

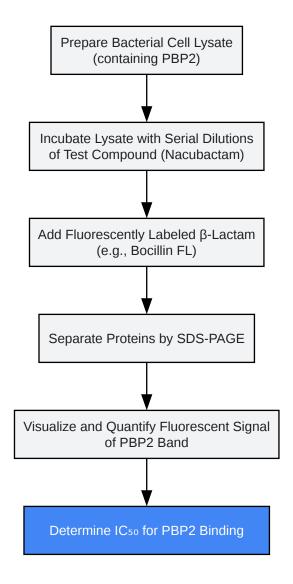
Procedure:

- Reagent Preparation: Prepare stock solutions of the purified enzyme, inhibitor, and nitrocefin
 in the appropriate assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer and serial dilutions of the inhibitor.
- Enzyme Addition and Pre-incubation: Add the purified β-lactamase to each well and pre-incubate for a defined period to allow for inhibitor binding.
- Reaction Initiation: Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
- Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a spectrophotometer.
- Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration.
 Plot the velocity against the inhibitor concentration to determine the IC₅₀. Further kinetic analyses can be performed to determine K_i, k₂/K, and k_off.

Protocol 3: Penicillin-Binding Protein 2 (PBP2) Competitive Binding Assay

This assay determines the affinity of a compound for PBP2 by measuring its ability to compete with a fluorescently labeled β -lactam (e.g., Bocillin FL).





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Workflow for PBP2 competitive binding assay.

Materials:

- Bacterial cell lysate or purified PBP2
- Test compound (nacubactam)
- Fluorescently labeled β-lactam (e.g., Bocillin FL)
- SDS-PAGE gels and electrophoresis apparatus
- Fluorescence gel imager



Procedure:

- Sample Preparation: Prepare a bacterial cell lysate containing PBP2 or use purified PBP2.
- Competition Reaction: Incubate the lysate or purified PBP2 with varying concentrations of nacubactam for a defined period.
- Fluorescent Labeling: Add a fixed concentration of the fluorescently labeled β-lactam to the reaction mixtures and incubate to allow binding to any unoccupied PBP2.
- SDS-PAGE: Stop the reaction and separate the proteins by SDS-PAGE.
- Fluorescence Detection: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel imager and quantify the band intensities.
- Data Analysis: Plot the fluorescence intensity against the concentration of nacubactam to determine the IC₅₀ value, which represents the concentration of nacubactam required to inhibit 50% of the fluorescent probe binding to PBP2.

Conclusion

Nacubactam (**FPI-1465**) and relebactam are promising next-generation β -lactamase inhibitors that address the challenge of Gram-negative resistance. While both are effective against class A and C β -lactamases, nacubactam's dual-action mechanism, which includes direct PBP2 inhibition, offers a unique "enhancer" effect and intrinsic antibacterial activity. This distinction may provide a broader spectrum of activity and a higher barrier to resistance development. Relebactam, in combination with imipenem, has demonstrated robust efficacy in restoring activity against many imipenem-resistant pathogens. The choice between these inhibitors in a clinical setting will likely depend on the specific pathogen, its resistance mechanisms, and the partner β -lactam. Further clinical studies are ongoing to fully elucidate the therapeutic potential of these important new agents in the fight against multidrug-resistant infections.

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- To cite this document: BenchChem. [A Comparative Analysis of Nacubactam (FPI-1465) and Relebactam: Novel β-Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#comparative-analysis-of-fpi-1465-and-relebactam]

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